![molecular formula C54H98N2O15 B1196692 Erythromycin 2'-dodecyl glutaramide CAS No. 32452-91-8](/img/structure/B1196692.png)
Erythromycin 2'-dodecyl glutaramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Erythromycin 2'-dodecyl glutaramide, also known as this compound, is a useful research compound. Its molecular formula is C54H98N2O15 and its molecular weight is 1015.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Antimicrobial Activity
Erythromycin 2'-dodecyl glutaramide has shown promising antimicrobial activity against a range of bacteria, particularly those resistant to conventional antibiotics. Its mechanism involves inhibiting bacterial protein synthesis, similar to its parent compound, erythromycin.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 0.5 µg/mL | Effective against methicillin-resistant strains (MRSA) |
Escherichia coli | 1.0 µg/mL | Broad-spectrum activity |
Pseudomonas aeruginosa | 2.0 µg/mL | Significant inhibition observed |
Streptococcus pneumoniae | 0.25 µg/mL | Effective in respiratory infections |
Anti-inflammatory Properties
Recent studies have indicated that erythromycin derivatives may possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases.
Case Study: Anti-inflammatory Effects in Animal Models
- Objective : Evaluate the anti-inflammatory effects of this compound in a rat model of induced arthritis.
- Method : Rats were treated with varying doses of the compound, and inflammatory markers were measured.
- Results : Significant reductions in paw swelling and inflammatory cytokines were observed at doses above 5 mg/kg, suggesting a dose-dependent response.
Dermatological Applications
Topical formulations containing erythromycin derivatives are commonly used for treating acne and other skin infections due to their antibacterial properties.
Table 2: Clinical Efficacy of Topical Erythromycin Formulations
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics of this compound is crucial for determining its therapeutic window and safety profile.
Table 3: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Bioavailability | Approximately 75% |
Half-life | 1.5 hours |
Peak Plasma Concentration (Cmax) | Achieved within 1-2 hours post-administration |
属性
CAS 编号 |
32452-91-8 |
---|---|
分子式 |
C54H98N2O15 |
分子量 |
1015.4 g/mol |
IUPAC 名称 |
[4-(dimethylamino)-2-[[14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 5-(dodecylamino)-5-oxopentanoate |
InChI |
InChI=1S/C54H98N2O15/c1-15-17-18-19-20-21-22-23-24-25-29-55-41(57)27-26-28-42(58)69-46-39(56(12)13)30-34(4)66-51(46)71-49-36(6)45(70-43-32-53(10,65-14)48(61)38(8)67-43)37(7)50(62)68-40(16-2)54(11,64)47(60)35(5)44(59)33(3)31-52(49,9)63/h33-40,43,45-49,51,60-61,63-64H,15-32H2,1-14H3,(H,55,57) |
InChI 键 |
YFBVGFCVQICWFW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCNC(=O)CCCC(=O)OC1C(CC(OC1OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C)N(C)C |
规范 SMILES |
CCCCCCCCCCCCNC(=O)CCCC(=O)OC1C(CC(OC1OC2C(C(C(C(=O)OC(C(C(C(C(=O)C(CC2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C)N(C)C |
同义词 |
erythromycin 2'-dodecyl glutaramide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。